N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide
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Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibitory Potential
The compound exhibits notable enzyme inhibitory activities. A study highlighted its potential against α-glucosidase and acetylcholinesterase enzymes. Most synthesized compounds with similar structures demonstrated substantial inhibition against yeast α-glucosidase and weaker activity against acetylcholinesterase. This finding is supported by in silico molecular docking results correlating with in vitro enzyme inhibition data (Abbasi et al., 2019).
Antibacterial Properties
Another research focused on the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. These compounds were tested for their antibacterial activity against various Gram-negative and Gram-positive strains, revealing potent therapeutic potential (Abbasi et al., 2016).
B-Raf Kinase Inhibition and Anti-proliferation
Research on 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives showed significant B-Raf inhibitory and anti-proliferation activities. These compounds, including derivatives of the primary compound , were evaluated for their biological activity against B-Raf(V600E) kinase and a human melanoma cell line, demonstrating promising results (Yang et al., 2012).
Organometallic Chemistry
The compound and its derivatives have applications in organometallic chemistry, particularly in catalysis. Research on rhodium(I) and iridium(I) complexes incorporating pyrazole analogues like the compound of interest showed potential in catalytic processes such as cyclization reactions (Burling et al., 2007).
Organic Light-Emitting Devices
Studies on phenanthroimidazole-functionalized molecules incorporating 2,3-dihydrobenzo[b][1,4]dioxin structures, similar to the primary compound, demonstrated potential in the development of non-doped blue organic light-emitting devices (OLEDs). The pyrenyl dihydrobenzodioxin phenanthroimidazole-based OLEDs exhibited efficient device performance due to their electroluminescent process (Jayabharathi et al., 2018).
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-5-4-6-16(9-15)14-28(24,25)22-17-10-21-23(11-17)12-18-13-26-19-7-2-3-8-20(19)27-18/h2-11,18,22H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWUUDAKWSWJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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